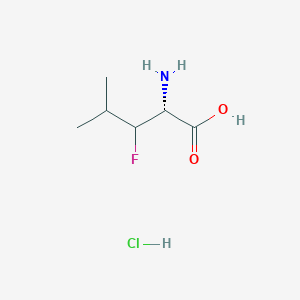

(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride” is a compound that belongs to the class of amino acids. The “2R” denotes the configuration of the chiral center in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and fluoro groups at the correct positions on the pentanoic acid backbone. This could potentially be achieved through various synthetic routes, including asymmetric synthesis or substitution reactions .

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as NMR, IR, and MS . The presence of the fluoro group would likely be evident in the NMR spectrum, while the carboxylic acid and amino groups would likely show characteristic peaks in the IR spectrum.

Chemical Reactions Analysis

As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. This could include acid-base reactions, amide bond formation, and reactions of the fluoro group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, while the fluoro group could affect its polarity and reactivity .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Stereoselective Synthesis : The diastereoselective alkylation method has been used for synthesizing γ-fluorinated α-amino acids, showcasing the potential of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride in producing enantiomerically enriched compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

- X-Ray Crystallography : The crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid has been determined, highlighting the utility of structural analysis in understanding the properties of amino acid derivatives, which could be extended to the study of this compound (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Biological Applications and Material Science

- Anticancer Potential : Organotin(IV) complexes, synthesized using amino acid derivatives, have been evaluated for their anticancer properties, indicating the broader implications of amino acid derivatives like this compound in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

- Neuroimaging and Brain Tumors : A novel tracer for brain tumor imaging, based on an α,α-disubstituted amino acid structure similar to (2R)-2-Amino-3-fluoro-4-methylpentanoic acid, has been developed, showcasing its potential application in the development of imaging agents for neurological disorders (Bouhlel, Zhou, Li, Yuan, Rich, & McConathy, 2015).

Chemical Reactions and Mechanisms

- Aldol Reaction : The stereoselective aldol reaction of doubly deprotonated derivatives demonstrates the synthetic versatility of compounds related to (2R)-2-Amino-3-fluoro-4-methylpentanoic acid, paving the way for the creation of complex organic molecules (Braun & Gräf, 2003).

- Synthesis of Fluorinated Amino Acids : The practical synthesis routes for fluorinated amino acids underscore the importance of this compound in the development of non-natural amino acids for applications in chemical biology (Chorghade, Mohapatra, Sahoo, Gurjar, Mandlecha, Bhoite, Moghe, & Raines, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-amino-3-fluoro-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2.ClH/c1-3(2)4(7)5(8)6(9)10;/h3-5H,8H2,1-2H3,(H,9,10);1H/t4?,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMXCGDNWFMONV-YKXIHYLHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2583286.png)

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2583295.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)

![Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2583299.png)

![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)